3,5-Pyridazinediol

Vue d'ensemble

Description

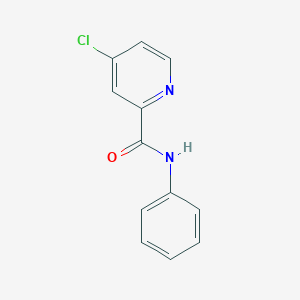

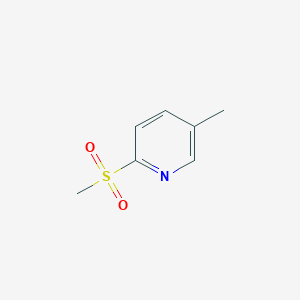

3,5-Pyridazinediol is a chemical compound with the molecular formula C4H4N2O2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of pyridazine derivatives, including this compound, often involves starting from 1,3-diketones and using a Diaza–Wittig reaction as a key step . Another method involves the design and synthesis of novel derivatives of pyrimidothienopyridazine .Molecular Structure Analysis

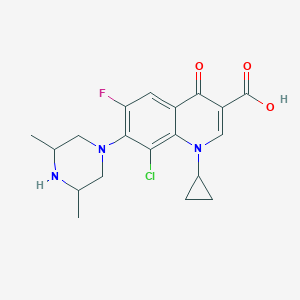

The molecular structure of this compound is characterized by a pyridazine ring, which is a six-membered ring with two nitrogen atoms. The molecular weight of this compound is approximately 112.087 Da .Chemical Reactions Analysis

3,6-Pyridazinediol, a related compound, has been found to react with iron(III) in an acid medium to give a pink color. This color reaction is specific for iron(III) and obeys Beer’s law .Applications De Recherche Scientifique

Organic Synthesis and Chemical Biology

3,5-Pyridazinediol derivatives, such as 3,6-pyridazinediones, have been extensively utilized in organic synthesis and chemical biology. These compounds serve as pivotal intermediates in the construction of complex molecules due to their unique chemical properties. For example, Lee, Maruani, and Chudasama (2016) highlighted the utility of 3,6-pyridazinediones in various fields of organic synthesis, medicinal chemistry, and chemical biology, emphasizing their role in the development of new synthetic pathways and the exploration of biological activities (Lee, Maruani, & Chudasama, 2016).

Metal Coordination Chemistry

Pyridazinone and its derivatives exhibit a remarkable ability to coordinate with metals, forming complexes with potential applications in catalysis and material science. For instance, research by Hoogenboom, Moore, and Schubert (2006) demonstrated the synthesis of pyridazine derivatives that self-assemble into gridlike metal complexes with copper(I) or silver(I) ions, showcasing the potential of these compounds in the development of novel materials and catalytic systems (Hoogenboom, Moore, & Schubert, 2006).

Anticancer Activity

A fascinating application of this compound derivatives is in the synthesis of compounds with potent anticancer activities. Mehvish and Kumar (2022) synthesized a series of 3(2H)-one pyridazinone derivatives and demonstrated their potential antioxidant activity, indicating their relevance in the development of new anticancer agents (Mehvish & Kumar, 2022).

Antimicrobial Agents

The synthesis of novel bioactive compounds with potential antimicrobial activities against antibiotic-resistant bacteria is another critical application of this compound derivatives. Abu-Melha et al. (2020) reported the development of novel 1-thiazolyl-pyridazinedione derivatives via eco-friendly synthesis methods, highlighting their efficacy as antimicrobial agents (Abu-Melha et al., 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

3,5-Pyridazinediol, also known as pyridazinone, is a heterocyclic compound that contains two adjacent nitrogen atoms . It has been found to exhibit a wide range of pharmacological activities It’s known that many pyridazinone derivatives have the capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Mode of Action

The mode of action of this compound is based on its capacity to inhibit calcium ion influx . This inhibition can lead to a decrease in platelet aggregation, which is a crucial step in blood clot formation. Therefore, compounds like this compound that can inhibit this process have potential therapeutic applications in conditions where platelet aggregation is a problem, such as cardiovascular diseases.

Biochemical Pathways

Calcium signaling is a key process in many cellular functions, including muscle contraction, neurotransmitter release, and cell growth .

Result of Action

The result of this compound’s action is the inhibition of calcium ion influx, leading to a decrease in platelet aggregation . This can have a significant impact on the body, particularly in conditions where platelet aggregation plays a key role. For example, in cardiovascular diseases, reducing platelet aggregation can help prevent the formation of blood clots, potentially reducing the risk of heart attacks or strokes.

Analyse Biochimique

Biochemical Properties

It is known that pyridazine derivatives, which include 3,5-Pyridazinediol, have been shown to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

Related pyridazine compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that pyridazine derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. A study on a related compound, 3,6-Pyridazinediol, showed that it could degrade in the presence of iron . This suggests that this compound may also have stability and degradation characteristics that change over time.

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is known that pyridazine derivatives can be involved in various metabolic pathways

Transport and Distribution

A study on a related compound, a pyridazinedione, showed that it could be transported and distributed within cells via a process involving solvent accessible interstrand disulfide bonds . It is possible that this compound may have similar transport and distribution characteristics.

Subcellular Localization

Related phosphoinositides such as phosphatidylinositol 3,5-bisphosphate [PI(3,5)P2] are known to be localized to endosomes and lysosomes

Propriétés

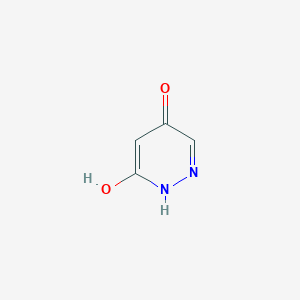

IUPAC Name |

4-hydroxy-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-4(8)6-5-2-3/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOJGQWOSFQJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NNC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716037 | |

| Record name | 5-Hydroxypyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17285-29-9 | |

| Record name | 17285-29-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxypyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B175294.png)

![6-Fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B175314.png)